2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Description
2-Fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a fused heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a fluorinated benzenesulfonamide group. This structure combines the pharmacodynamic versatility of pyrazolo-pyridine scaffolds with the bioisosteric properties of sulfonamides, which are known to enhance solubility and binding affinity in drug design .
Key structural features:
- Pyrazolo[1,5-a]pyridine core: A nitrogen-rich bicyclic system that facilitates interactions with biological targets, particularly kinases and DNA .
- 2-Fluorobenzenesulfonamide moiety: The fluorine atom at the ortho position likely enhances metabolic stability and electronic effects, while the sulfonamide group improves hydrophilicity .
Properties
IUPAC Name |
2-fluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-12-3-1-2-4-13(12)20(18,19)16-10-6-8-17-11(9-10)5-7-15-17/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYKLGBBHNWEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves the condensation of a pyrazole derivative with a pyridine derivative, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines (e.g., compounds 2a and 2b in ) share structural similarities with the target compound but differ in their fused ring systems. These derivatives are often tailored for anticancer applications due to their ability to inhibit protein kinases and intercalate with DNA .
Key Findings :
Sulfonamide-Containing Analogs
Sulfonamide derivatives, such as those in , highlight the role of the sulfonamide group in antimicrobial activity. For example, 4-((3,5-diamino-1H-pyrazol-4-yl)diazenyl)-N-(thiazol-2-yl)benzenesulfonamide derivatives show broad-spectrum antibacterial and antifungal properties .
Table 2: Impact of Substituents on Activity
Key Findings :
Kinase Inhibitors with Pyrazolo-Pyridine Scaffolds
Patents in and describe pyrazolo[1,5-a]pyridine derivatives as cyclin-dependent kinase (CDK) inhibitors. For instance, imidazo[1,5-a]pyridine sulfamoyl derivatives exhibit nanomolar potency against CDKs .
Table 3: Kinase Inhibition Profiles
Biological Activity
2-Fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the synthesis, biological evaluation, and specific activities of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 275.29 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution processes. The methodologies often focus on optimizing yield and purity while minimizing by-products.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The biological evaluation primarily focuses on its inhibitory effects on specific kinases involved in cancer progression.
-
Kinase Inhibition :
- The compound has shown selective inhibition of various oncogenic kinases, particularly Pim-1 kinase, which is implicated in cell survival and proliferation in several cancer types.
- A study reported that certain pyrazolo derivatives exhibited over 98% inhibition of Pim-1 at a concentration of 1 µM, indicating strong potential for therapeutic applications in oncology .
-
Cell-Based Assays :
- In vitro assays demonstrated that this compound significantly suppressed the phosphorylation of BAD protein (a pro-apoptotic factor), which is crucial for cell survival pathways.
- The compound also inhibited colony formation in clonogenic assays at submicromolar concentrations, further confirming its potential as an anticancer agent .
Other Biological Activities
The compound's biological profile extends beyond anticancer activity:
- Anti-inflammatory Effects : Some derivatives of pyrazolo compounds have shown promising anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
- Antimicrobial Activity : Preliminary studies suggest that related structures may exhibit antimicrobial properties, although specific data on this compound is limited.
Table 1: Inhibition Profile of Kinases by this compound
| Kinase | Inhibition (%) at 1 µM | Selectivity Score |
|---|---|---|
| Pim-1 | >98% | 0.14 |
| Flt-3 | 95% | |
| TRKC | 96% | |
| Other Kinases | Varied (50%-80%) |
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition of BAD phosphorylation; effective in clonogenic assays |
| Anti-inflammatory | Potential COX inhibition based on related compounds |
| Antimicrobial | Limited data available; requires further investigation |
Case Studies
In one notable case study, researchers synthesized a series of pyrazolo compounds including the target molecule and evaluated their effects on various cancer cell lines. Results indicated that modifications to the pyrazolo ring significantly affected their potency against cancer cells, emphasizing the importance of structure-activity relationships (SAR) in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
